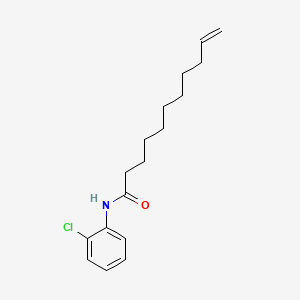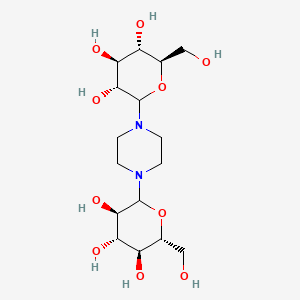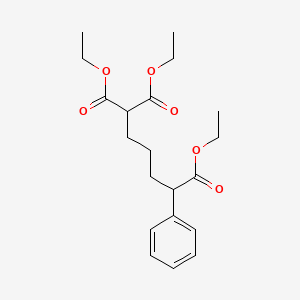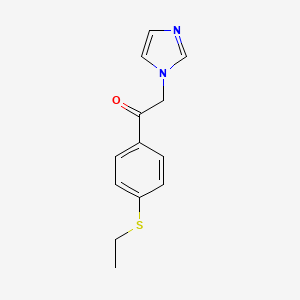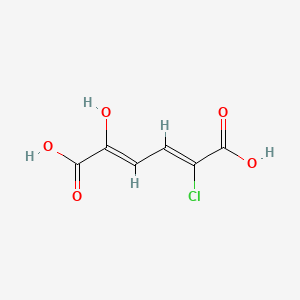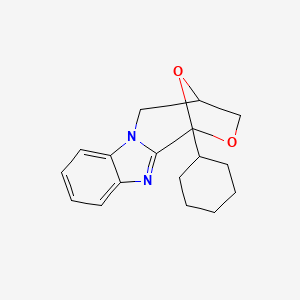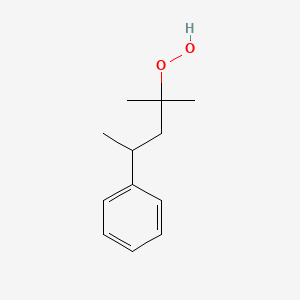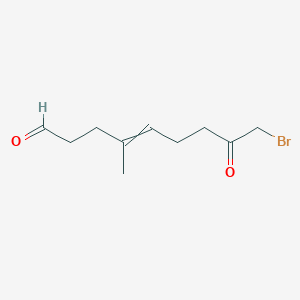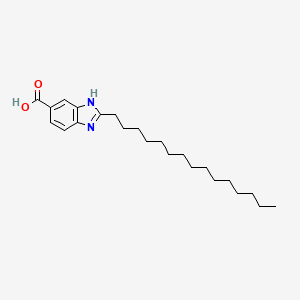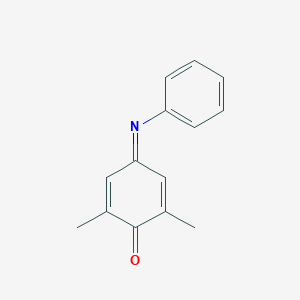
2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one is an organic compound characterized by a cyclohexene ring with a ketone and an imine functional group attached to it . This compound is commonly used in organic synthesis for the preparation of various heterocyclic compounds and has been studied for its potential pharmacological and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dimethylphenol with aniline in the presence of an oxidizing agent such as p-benzoquinone . The reaction is carried out in a solvent like toluene under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclohexadienone derivatives.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethyl-4-(4-(dimethylamino)phenylimino)-2,5-cyclohexadien-1-one
- 2,6-Bis(1,1-dimethylethyl)-4-(phenylenemethylene)cyclohexa-2,5-dien-1-one
- 4-(Phenylimino)cyclohexa-2,5-dien-1-one
Uniqueness
2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern on the cyclohexadienone ring, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 2 and 6 enhance its stability and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
74827-87-5 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2,6-dimethyl-4-phenyliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H13NO/c1-10-8-13(9-11(2)14(10)16)15-12-6-4-3-5-7-12/h3-9H,1-2H3 |
Clé InChI |
VMNUOKMJDYJSDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C2)C=C(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



